molecular formula C8H8N2O B13126389 3-Methylbenzo[d]isoxazol-4-amine

3-Methylbenzo[d]isoxazol-4-amine

Cat. No.: B13126389
M. Wt: 148.16 g/mol
InChI Key: BATQEIJPENSYJO-UHFFFAOYSA-N
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Description

3-Methylbenzo[d]isoxazol-4-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzo[d]isoxazol-4-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[d]isoxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized isoxazoles .

Mechanism of Action

The mechanism of action of 3-Methylbenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets. For example, some isoxazole derivatives act as inhibitors of enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. Its benzene ring can also enhance its stability and interaction with biological targets compared to simpler isoxazole derivatives .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1,2-benzoxazol-4-amine

InChI

InChI=1S/C8H8N2O/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,9H2,1H3

InChI Key

BATQEIJPENSYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC=CC(=C12)N

Origin of Product

United States

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